

Application Notes and Protocols: Biotin-PEG36-acid for Nanoparticle Functionalization

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Compound of Interest

Compound Name: *Biotin-PEG36-acid*

Cat. No.: *B8114255*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG36-acid is a heterobifunctional linker widely employed in the functionalization of nanoparticles for targeted drug delivery, diagnostics, and various biomedical applications. The biotin moiety serves as a high-affinity ligand for the biotin receptor, particularly the sodium-dependent multivitamin transporter (SMVT), which is frequently overexpressed on the surface of various cancer cells.[1][2][3][4][5] The polyethylene glycol (PEG) spacer, with 36 ethylene glycol units, imparts hydrophilicity, enhances biocompatibility, and reduces non-specific protein adsorption, thereby prolonging the circulation time of the nanoparticles. The terminal carboxylic acid group allows for covalent conjugation to amine-functionalized nanoparticles or other surfaces. This document provides detailed application notes and protocols for the functionalization of various nanoparticles with **Biotin-PEG36-acid**.

Properties of Biotin-PEG36-acid

Property	Value	Reference
Molecular Formula	C85H165N3O40S	
Molecular Weight	1901.3 g/mol	
Functional Group 1	Biotin	
Functional Group 2	Carboxylic Acid (COOH)	
Spacer Arm	36-unit polyethylene glycol (PEG)	
Solubility	Water soluble	

Applications in Nanoparticle Functionalization

The unique properties of **Biotin-PEG36-acid** make it an ideal linker for a variety of nanoparticle platforms, including:

- Liposomes: For targeted delivery of encapsulated drugs.
- Gold Nanoparticles: For applications in diagnostics, imaging, and sensing.
- Polymeric Nanoparticles (e.g., PLGA, Chitosan): For controlled release of therapeutics.
- Magnetic Nanoparticles: For targeted imaging (MRI) and hyperthermia applications.

The primary mechanism of targeting relies on the high affinity of biotin for the SMVT, a transporter protein that is upregulated in many cancer cell lines, including ovarian, breast, colon, and lung cancer. This specific interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular accumulation of the nanoparticle payload in target cells.

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of different nanoparticle types with **Biotin-PEG36-acid**, followed by methods for characterization and quantification.

Protocol 1: Functionalization of Amine-Modified Gold Nanoparticles

This protocol describes the covalent conjugation of **Biotin-PEG36-acid** to amine-functionalized gold nanoparticles (AuNPs) using carbodiimide chemistry.

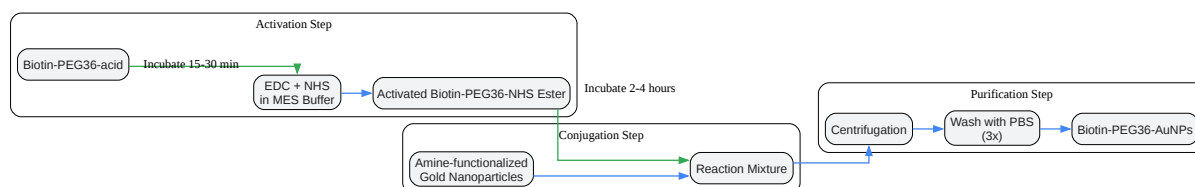
Materials:

- Amine-functionalized gold nanoparticles (AuNP-NH₂)
- **Biotin-PEG36-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Centrifuge tubes
- Orbital shaker

Procedure:

- Activation of **Biotin-PEG36-acid**:
 - Dissolve **Biotin-PEG36-acid** in MES buffer to a final concentration of 1 mg/mL.
 - Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the **Biotin-PEG36-acid** solution.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxylic acid group.
- Conjugation to AuNP-NH₂:

- Disperse the AuNP-NH₂ in MES buffer.
- Add the activated **Biotin-PEG36-acid** solution to the AuNP-NH₂ dispersion. The molar ratio of **Biotin-PEG36-acid** to AuNPs should be optimized for the specific nanoparticle size and desired surface density. A starting point is a 1000-fold molar excess of the biotin linker.
- Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle shaking.
- Purification:
 - Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
 - Remove the supernatant containing unreacted reagents.
 - Resuspend the pellet in PBS.
 - Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted materials.
 - Finally, resuspend the purified Biotin-PEG36-AuNPs in PBS or another suitable buffer for storage at 4°C.



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Caption: Workflow for the functionalization of amine-modified gold nanoparticles.

Protocol 2: Functionalization of Liposomes via Post-Insertion

This protocol describes the incorporation of Biotin-PEG36-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) into pre-formed liposomes.

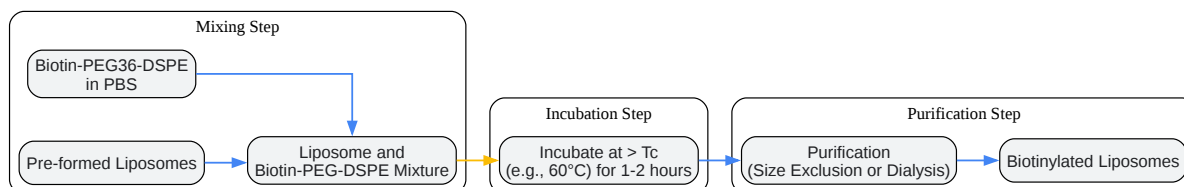
Materials:

- Pre-formed liposomes
- Biotin-PEG36-DSPE
- Phosphate-buffered saline (PBS, pH 7.4)
- Water bath or incubator

Procedure:

- Preparation of Biotin-PEG36-DSPE solution:
 - Dissolve Biotin-PEG36-DSPE in PBS to a desired concentration (e.g., 1 mg/mL). Gentle warming may be required to fully dissolve the lipid conjugate.
- Post-Insertion:
 - Add the Biotin-PEG36-DSPE solution to the pre-formed liposome suspension. The amount to add will depend on the desired final concentration of biotin on the liposome surface (typically 1-5 mol%).
 - Incubate the mixture at a temperature above the phase transition temperature (T_c) of the liposome lipids for 1-2 hours with gentle stirring. For most common lipid formulations, this is typically around 60°C.
- Purification:

- To remove any unincorporated Biotin-PEG36-DSPE, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.



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Caption: Workflow for liposome functionalization via post-insertion.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to ensure the quality and consistency of the biotinylated nanoparticles.

Characterization Technique	Parameter Measured	Expected Outcome
Dynamic Light Scattering (DLS)	Hydrodynamic diameter, Polydispersity Index (PDI)	An increase in hydrodynamic diameter after PEGylation. A low PDI (<0.3) indicates a monodisperse sample.
Zeta Potential	Surface charge	A change in surface charge upon conjugation of the charged Biotin-PEG36-acid linker.
Transmission Electron Microscopy (TEM)	Size, morphology, and aggregation state	Visualization of nanoparticle size and shape. Should confirm that nanoparticles are not aggregated after functionalization.
Fourier-Transform Infrared (FTIR) Spectroscopy	Chemical bond vibrations	Appearance of characteristic peaks from the biotin and PEG moieties, confirming their presence on the nanoparticle surface.

Quantification of Surface Biotin

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for the quantification of biotin on the surface of nanoparticles. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Protocol 3: HABA Assay for Biotin Quantification

Materials:

- Biotinylated nanoparticles
- HABA/Avidin pre-mixed reagent (commercially available kits are recommended)

- Biotin standards of known concentrations
- 96-well microplate
- Microplate reader

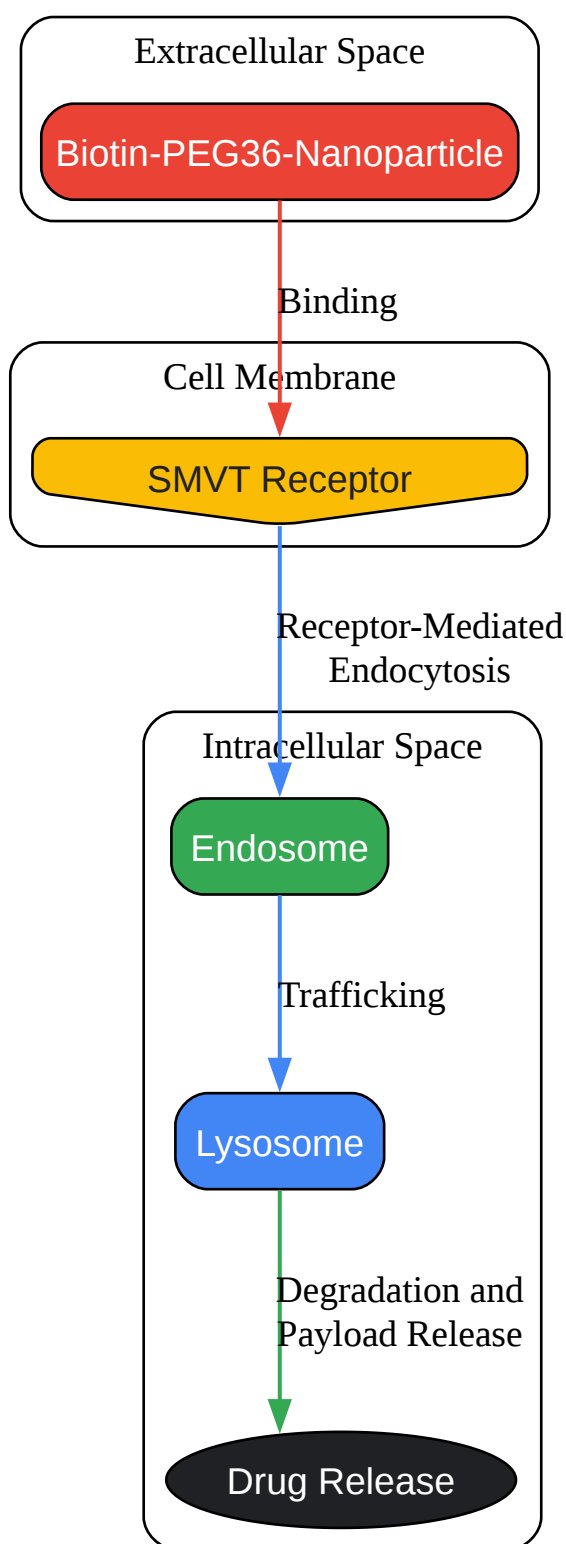
Procedure:

- Prepare a Biotin Standard Curve:
 - Prepare a series of biotin standards with concentrations ranging from 2 to 16 μM .
 - Add a known volume of each standard to separate wells of the 96-well plate.
- Sample Preparation:
 - Add a known concentration of your biotinylated nanoparticles to separate wells. It is advisable to test a few dilutions to ensure the biotin concentration falls within the linear range of the standard curve.
- Assay:
 - Add the HABA/Avidin reagent to each well containing the standards and samples.
 - Incubate the plate at room temperature for 5-10 minutes.
 - Measure the absorbance at 500 nm using a microplate reader.
- Calculation:
 - Subtract the absorbance of the blank (buffer only) from all readings.
 - Plot the absorbance of the biotin standards against their known concentrations to generate a standard curve.
 - Determine the concentration of biotin in your nanoparticle sample by interpolating its absorbance value on the standard curve.

- The number of biotin molecules per nanoparticle can then be calculated based on the nanoparticle concentration.

Targeted Cellular Uptake via SMVT Pathway

The targeted uptake of biotinylated nanoparticles into cancer cells is primarily mediated by the Sodium-Dependent Multivitamin Transporter (SMVT).



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Caption: SMVT-mediated endocytosis of biotinylated nanoparticles.

Conclusion

Biotin-PEG36-acid is a versatile and effective linker for the functionalization of a wide range of nanoparticles. The protocols and information provided in these application notes offer a comprehensive guide for researchers developing targeted nanoparticle systems for therapeutic and diagnostic applications. Successful functionalization, coupled with thorough characterization and quantification, is essential for the development of safe and efficacious nanomedicines.

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References

- 1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- 2. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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